molecular formula C17H16N2O3S B185450 Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate CAS No. 6601-70-3

Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate

Cat. No. B185450
CAS RN: 6601-70-3
M. Wt: 328.4 g/mol
InChI Key: IPLSAGMYMDHJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate, also known as MPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. MPA belongs to the class of drugs known as thioamides and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate has also been shown to modulate the activity of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage. In addition, Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, one of the limitations of using Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for research on Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate. One area of interest is the development of new drugs based on the structure of Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate. Another area of interest is the study of the potential applications of Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate in the treatment of neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate and its effects on various biological processes.

Synthesis Methods

The synthesis of Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate involves the reaction of 2-aminobenzoic acid with phenylacetyl isothiocyanate and methanol in the presence of a catalyst. The reaction yields Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate as a white crystalline solid with a melting point of 132-134°C. The purity of the compound can be confirmed by using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate has been extensively studied for its potential applications in the development of new drugs. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

6601-70-3

Product Name

Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

methyl 2-[(2-phenylacetyl)carbamothioylamino]benzoate

InChI

InChI=1S/C17H16N2O3S/c1-22-16(21)13-9-5-6-10-14(13)18-17(23)19-15(20)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,18,19,20,23)

InChI Key

IPLSAGMYMDHJAS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(=O)CC2=CC=CC=C2

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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